molecular formula C32H28FNO9S3 B11025740 Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11025740
M. Wt: 685.8 g/mol
InChI Key: CLMQVZOKAAWARQ-UHFFFAOYSA-N
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Description

TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a combination of fluorobenzoyl, dithiole, and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the dithiole and quinoline rings . The reaction conditions typically require the use of high temperatures and specific reagents such as scandium(III) triflate . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dithiole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance binding affinity to specific targets, while the dithiole and quinoline moieties can participate in redox reactions and electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with different substituents on the dithiole and quinoline rings. For example:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of fluorobenzoyl, dithiole, and quinoline moieties in TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE makes it distinct and valuable for specific research and industrial applications.

Properties

Molecular Formula

C32H28FNO9S3

Molecular Weight

685.8 g/mol

IUPAC Name

tetramethyl 6'-(2-fluorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28FNO9S3/c1-15-12-13-19-17(14-15)20-25(31(2,3)34(19)26(35)16-10-8-9-11-18(16)33)44-22(28(37)41-5)21(27(36)40-4)32(20)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3

InChI Key

CLMQVZOKAAWARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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